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Compound of Interest

Compound Name:
6-(2-Methylphenyl)-6,9-

diazaspiro[4.5]decane

Cat. No.: B12431187

Get Quote

Executive Summary: The Spiro Advantage
The 6,9-diazaspiro[4.5]decane core (CAS: 4727-72-4 for free base; CAS: 145122-55-0 for

2HCl) represents a distinct class of spiro-bicyclic diamines. Unlike flat aromatic scaffolds, this

structure offers inherent three-dimensionality (

character), which improves solubility and target selectivity while reducing metabolic liability.

However, the free base is typically an oil or low-melting solid with poor handling properties. To

incorporate this scaffold into a drug product, selecting the optimal salt form is critical. This

guide compares the industry-standard Dihydrochloride against alternative organic salts,

providing a roadmap for crystallographic characterization.

Comparative Performance Profile: Salt Forms
The following comparison evaluates the standard commercial form against potential

alternatives derived from rational salt screening.
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Feature
Dihydrochloride

(2HCl)
Free Base

Hemifumarate /

Maleate

CAS Number 145122-55-0 4727-72-4 N/A (Custom)

Physical State Crystalline Solid
Viscous Oil / Low MP

Solid

Crystalline

Needles/Plates

Hygroscopicity
High (Risk of

deliquescence)

Low (but oxidation

prone)

Low (Preferred for

stability)

Solubility (Water)
> 100 mg/mL

(Excellent)
< 1 mg/mL (Poor)

10–50 mg/mL

(Moderate)

Crystal Packing
Ionic lattice, Cl⁻

bridging

Van der Waals / Weak

H-bonds

H-bond Network

(Carboxylate-Amine)

Primary Use
Early Discovery /

Aqueous Solns

Synthesis

Intermediate

Solid Oral Dosage

Forms

Structural Insights & Causality
The Dihydrochloride Problem: While highly soluble, the small chloride counter-ions allow for

tight packing that can unfortunately create channels for water absorption (hygroscopicity).

The high charge density on the protonated nitrogens (

) leads to strong ionic interactions but often results in brittle crystals difficult to process.

The Organic Salt Solution: Using larger dicarboxylic acids (e.g., fumaric or maleic acid)

introduces directional hydrogen bonding (N-H···O). This often creates a "host-guest"

framework where the spiro-scaffold is rigidly held, reducing hygroscopicity and improving

thermal stability.

Experimental Protocol: Salt Screening & Crystal
Growth
To identify the optimal solid form, do not rely on random evaporation. Use this

thermodynamically driven workflow.
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Phase 1: The Salt Screen
Objective: Generate diverse crystalline hits using counter-ions with varying pKa values.

Preparation: Dissolve 100 mg of 6,9-diazaspiro[4.5]decane free base in 2 mL of MeOH/EtOH

(1:1).

Acid Addition: Add 2.05 equivalents of acid (HCl, H₂SO₄, Fumaric, Maleic, Succinic) to

ensuring full protonation of both nitrogens.

Solvent Switch: If precipitation is immediate, heat to redissolve. If no precipitate forms, add

an anti-solvent (EtOAc or MTBE) dropwise until turbidity persists.

Maturation: Cycle the temperature (50°C ↔ 5°C) for 24 hours to promote stable polymorph

growth.

Phase 2: Single Crystal Growth (Vapor Diffusion)
For X-ray quality crystals (0.2 – 0.5 mm)

Inner Vial: Place 10 mg of the salt in a small HPLC vial. Dissolve in minimal Methanol (good

solubility).

Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing

Acetone or Diisopropyl Ether (poor solubility).

Equilibration: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the

methanol, increasing supersaturation gently.

Harvest: Check after 3–7 days. Isolate crystals immediately in Paratone-N oil to prevent

desolvation.

Visualizing the Decision Logic
The following diagram outlines the logical pathway for selecting the correct salt form based on

the observed physicochemical properties.
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Start: 6,9-Diazaspiro[4.5]decane Free Base

Execute Salt Screen
(HCl, Maleic, Fumaric, Tosylic)

Result: Oil / Gum Result: Crystalline Solid

Action: Change Solvent
(Try IPA/EtOAc) or Counter-ion

Test Hygroscopicity
(DVS Analysis)

Retry

High Hygroscopicity
(>2% wt gain)

Stable Solid
(<0.5% wt gain)

Select: Dihydrochloride
(For Injectables/Solubility)

If solubility is priority

Select: Fumarate/Maleate
(For Tablets/Stability)

Click to download full resolution via product page

Caption: Decision tree for optimizing solid-state forms of spiro-diamine scaffolds.

Structural Analysis (SCXRD)
When analyzing the solved structure, focus on these three critical geometric parameters which

define the scaffold's integrity:

Spiro-Angle Orthogonality:

Measure the angle between the mean plane of the 5-membered ring and the 6-membered

ring.
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Target: ~88°–90°. Significant deviation (>5°) indicates crystal packing stress, which may

lead to polymorph instability.

Ring Puckering (Cremer-Pople Parameters):

The 6-membered piperidine ring should adopt a Chair conformation (

).

The 5-membered ring typically adopts an Envelope conformation.

Validation: If the piperidine ring is twisted (Boat/Twist-boat), the salt may be a high-energy

metastable form.

Hydrogen Bond Network:

In the Dihydrochloride, look for

interactions forming 1D chains.

In Hemifumarates, look for

graph set motifs where the carboxylate bridges two amine centers, creating a robust 2D
sheet.

Reference Data Points
Unit Cell Volume: Expect approx. 180–220 Å³ per molecule (Z=4 for P21/c is common).

Density: ~1.2 – 1.3 g/cm³ for HCl salts; ~1.3 – 1.4 g/cm³ for organic salts (due to better

packing efficiency).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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